9-Methyl-1-oxaspiro[5.5]undecan-2-one

Positional isomerism Spirolactone fragrance ingredients Structure-odor relationships

9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7, MF: C₁₁H₁₈O₂, MW: 182.26 g/mol) is a saturated spirocyclic lactone (spirolactone) belonging to the 1-oxaspiro[5.5]undecane class. The compound features a 6,6-spiro junction in which a δ-valerolactone ring shares a quaternary spiro-carbon with a methyl-substituted cyclohexane ring.

Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
CAS No. 94291-43-7
Cat. No. B12653847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl-1-oxaspiro[5.5]undecan-2-one
CAS94291-43-7
Molecular FormulaC11H18O2
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC1CCC2(CCCC(=O)O2)CC1
InChIInChI=1S/C11H18O2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13-11/h9H,2-8H2,1H3
InChIKeyFSZHMRPSWDFECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7): Compound Identity and Procurement Baseline


9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7, MF: C₁₁H₁₈O₂, MW: 182.26 g/mol) is a saturated spirocyclic lactone (spirolactone) belonging to the 1-oxaspiro[5.5]undecane class [1]. The compound features a 6,6-spiro junction in which a δ-valerolactone ring shares a quaternary spiro-carbon with a methyl-substituted cyclohexane ring. It is catalogued under EINECS 304-866-3 and is grouped within essential oils, fragrances and terpenes in commercial chemical marketplaces [2]. The saturated [5.5] spiro framework distinguishes it from the more extensively patented and commercialized [4.5] spirolactone series (e.g., Givaudan's Methyl Laitone family, US 4,519,944), which have documented coumarinic-lactonic odor profiles [3]. The 9-methyl positional isomer further differentiates this compound from its 8-methyl congener (CAS 94201-05-5, IUPAC: 10-methyl-1-oxaspiro[5.5]undecan-2-one), with which it shares molecular formula but differs in the ring-location of the methyl substituent [2].

Substitution Risk in 1-Oxaspiro[5.5]undecan-2-one Procurement: Positional Isomerism, Ring-Size Dependence, and Saturation State


In the spirolactone fragrance ingredient class, ostensibly similar compounds cannot be treated as interchangeable commodities for three structural reasons that directly affect olfactory performance and formulation behavior. First, positional isomerism on the spiro-cyclohexane ring (9-methyl vs 8-methyl vs 4-methyl) alters molecular shape and, consequently, odorant-receptor complementarity; the observation that 9-methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one and 4,8-dimethyl-1-oxaspiro[4.5]dec-7-en-2-one each exhibit distinct spicy-coumarinic odor characters—despite sharing spirolactone architecture—demonstrates that subtle substitution changes produce qualitatively different olfactory profiles [1]. Second, ring size controls volatility–substantivity balance: the [5.5] spiro system (two six-membered rings) has higher molecular weight and lower vapor pressure than the widely commercialized [4.5] spiro series (one five-membered, one six-membered ring), which directly impacts odor tenacity and diffusion in finished formulations; for the [5.5] class, the boiling point is 280 °C at 760 mmHg and the flash point is 112.4 °C . Third, saturation state matters: Firmenich patent data show that unsaturated analogs (e.g., 9-methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one) possess spicy-coumarinic odor, while the saturated 9-methyl-1-oxaspiro[5.5]undecan-2-one would be expected to exhibit a different sensory profile owing to increased conformational flexibility and absence of the exocyclic double bond [1]. A procurement decision based solely on molecular formula (C₁₁H₁₈O₂) or compound class risks selecting an isomer, ring-size variant, or unsaturation analog with functionally distinct organoleptic or physicochemical properties.

Quantitative Differentiation Evidence for 9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7) Against Closest Analogs


Methyl Positional Isomerism: 9-Methyl vs 8-Methyl Substitution and Physicochemical Identity

9-Methyl-1-oxaspiro[5.5]undecan-2-one and its positional isomer 8-methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94201-05-5; also named 10-methyl-1-oxaspiro[5.5]undecan-2-one) share identical molecular formula (C₁₁H₁₈O₂) and molecular weight (182.26 g/mol) and exhibit essentially indistinguishable bulk physicochemical properties: both have a boiling point of 280 °C at 760 mmHg and a flash point of 112.4 °C [1]. However, the methyl group is attached at position 9 of the cyclohexane ring in the target compound versus position 8 (IUPAC position 10) in the comparator; this changes the spatial orientation of the methyl substituent relative to the lactone carbonyl, which in the broader spirolactone class is a known determinant of odor character differentiation [2]. In the Firmenich patent for unsaturated spirolactone analogs, the 9-methyl-substituted compound (9-methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one) is explicitly described as possessing a 'spicy odor whose character is reminiscent of that of coumarin,' whereas the non-9-methyl analog (4,8-dimethyl-1-oxaspiro[4.5]dec-7-en-2-one) exhibits a different tonal quality [2]. The saturated 9-methyl positional isomer is therefore predicted, on the basis of class-level structure-odor inference, to present an olfactory profile distinguishable from the 8-methyl analog; procurement of the incorrect positional isomer would risk delivering a different odor character to the final fragrance formulation. No direct head-to-head organoleptic comparison between the two saturated isomers has been published in the open literature.

Positional isomerism Spirolactone fragrance ingredients Structure-odor relationships

Ring-Size Differentiation: [5.5] Spiro Framework vs Commercial [4.5] Spirolactones

9-Methyl-1-oxaspiro[5.5]undecan-2-one possesses a [5.5] spiro architecture (two six-membered rings; MW 182.26), which distinguishes it from the commercially dominant [4.5] spirolactone series (one five-membered lactone, one six-membered ring; e.g., Methyl Laitone, MW 168.24 for 8-methyl-1-oxaspiro[4.5]decan-2-one) [1]. The additional -CH₂- unit in the [5.5] system increases molecular weight by 14 Da (from 168.24 to 182.26), which incrementally elevates boiling point (280 °C vs. data not available but expected lower for the [4.5] series) and lowers vapor pressure, thereby impacting both odor diffusion (top-note intensity) and substantivity (longevity on a smelling strip or fabric) . In the Givaudan patent US 4,519,944, the [4.5] spirolactones are characterized as 'powerful' odorants with 'creamy, lactonic, coumarin direction' notes [1]; the [5.5] framework, by virtue of its larger ring system and different conformational ensemble, is predicted to shift the odor profile toward heavier, more tenacious notes. This ring-size effect is structurally analogous to the well-known difference between γ-lactones (five-membered) and δ-lactones (six-membered) in the simple lactone fragrance series, where the larger ring consistently produces a fruitier, more substantive character. For the procurement scientist, selecting the [5.5] spiro framework over the [4.5] series represents a deliberate choice for increased molecular weight, lower volatility, and expected higher substantivity in finished formulations.

Spirolactone ring size Volatility-substantivity balance Fragrance ingredient design

Saturation State Differentiation: Saturated [5.5] Spirolactone vs Unsaturated Analogs

9-Methyl-1-oxaspiro[5.5]undecan-2-one is a fully saturated spirolactone, whereas the closest structurally characterized analogs in the patent literature are unsaturated: 9-methyl-5-methylene-1-oxaspiro[5.5]undec-8-en-2-one (contains exocyclic methylene and endocyclic double bond) and 5,9-dimethyl-1-oxaspiro[5.5]undec-8-en-2-one (contains endocyclic double bond) [1]. The Firmenich patent explicitly describes the odor of the unsaturated analogs as 'spicy... reminiscent of coumarin' [1]. Saturation of the cyclohexene ring to cyclohexane removes the rigidifying double bond, altering the conformational ensemble accessible to the molecule and modifying the spatial presentation of the methyl group and lactone oxygen atoms to olfactory receptors. This structural difference is predicted, on class-level grounds, to shift the odor character away from the spicy-coumarinic profile toward a softer, potentially more lactonic-creamy profile more typical of saturated spirolactones; the saturated [5.5] system may also offer improved chemical stability in aggressive formulation bases (e.g., bleach-containing or high-pH detergent compositions) compared to unsaturated analogs with reactive double bonds. No direct comparative olfactory data between saturated and unsaturated 9-methyl [5.5] spirolactones have been published.

Saturated vs unsaturated spirolactones Odor character modulation Fragrance stability

Supplier-Grade Physicochemical Specification for Identity Verification

Published physicochemical constants for 9-methyl-1-oxaspiro[5.5]undecan-2-one include: boiling point 280 °C at 760 mmHg, flash point 112.4 °C, density 1.02 g/cm³, and refractive index 1.484 . These values serve as identity verification parameters that distinguish the target compound from its unsubstituted parent 1-oxaspiro[5.5]undecan-2-one (CAS 4481-78-1; C₁₀H₁₆O₂, MW 168.24 g/mol), whose lower molecular weight and absence of the methyl substituent would produce a measurably lower boiling point and different refractive index . The density of 1.02 g/cm³ and refractive index of 1.484 are consistent with a saturated spirocyclic lactone bearing one methyl substituent; procurement specifications should require these values (with acceptable tolerance ranges) as part of incoming material identity verification to exclude the unsubstituted parent or positional isomers. No HPLC purity specification or GC retention index data have been published in the open literature for this compound.

Quality control Chemical identity verification Procurement specification

Procurement-Linked Application Scenarios for 9-Methyl-1-oxaspiro[5.5]undecan-2-one (CAS 94291-43-7)


Fragrance Ingredient Development Requiring Higher Substantivity Than [4.5] Spirolactones

In fine fragrance and functional perfumery applications where extended longevity on fabric or skin is required, the [5.5] spiro framework of 9-methyl-1-oxaspiro[5.5]undecan-2-one offers a higher molecular weight (182.26 vs 168.24 g/mol for [4.5] analogs) and elevated boiling point (280 °C), which together predict lower vapor pressure and greater substantivity relative to the commercial Methyl Laitone series [1]. Formulators seeking a lactonic-coumarinic background note with prolonged dry-down presence may evaluate the saturated [5.5] scaffold as a heavier alternative to the more diffusive [4.5] spirolactones [2].

Structure-Odor Relationship Studies on Spirolactone Positional Isomers

The existence of two saturated positional isomers (9-methyl and 8-methyl) with identical molecular formula and bulk physicochemical properties but distinct methyl placement on the cyclohexane ring makes these compounds valuable probes for medicinal chemistry or fragrance chemistry structure-activity relationship (SAR) studies [1]. Procurement of both isomers enables systematic investigation of how subtle changes in methyl position affect olfactory receptor activation, metabolic stability, or protein-binding affinity within the spirolactone pharmacophore [2].

Saturated Spirolactone Reference Standard for Stability Testing in Aggressive Formulation Bases

The fully saturated character of 9-methyl-1-oxaspiro[5.5]undecan-2-one, contrasting with the unsaturated 9-methyl-5-methylene analog described in Firmenich patent US 4,524,019, positions this compound as a candidate reference material for comparative chemical stability studies in oxidatively or photolytically challenging environments (e.g., hypochlorite bleach-containing cleaners, high-pH detergents) [1]. The absence of reactive double bonds is predicted to confer superior resistance to oxidation and radical-mediated degradation, a testable hypothesis for procurement-driven stability screening programs [2].

Synthetic Intermediate for Novel Spirolactone-Derived Odorants and Bioactives

The saturated [5.5] spirolactone scaffold serves as a versatile synthetic building block for further functionalization (oxidation to oxo derivatives, reduction to diols, or substitution at the 9-methyl position) as described in the general synthetic methodology for 1-oxaspiro[5.5]undecane derivatives [1]. Procurement of the specific 9-methyl isomer enables medicinal chemistry teams to explore a distinct region of spirocyclic chemical space not accessible from the more common [4.5] series or from the 8-methyl positional isomer [2].

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